Hafnium(IV) Trifluoromethanesulfonate

Catalog No.
S3308922
CAS No.
161337-67-3
M.F
C4F12HfO12S4-4
M. Wt
774.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium(IV) Trifluoromethanesulfonate

CAS Number

161337-67-3

Product Name

Hafnium(IV) Trifluoromethanesulfonate

IUPAC Name

hafnium;trifluoromethanesulfonate

Molecular Formula

C4F12HfO12S4-4

Molecular Weight

774.8 g/mol

InChI

InChI=1S/4CHF3O3S.Hf/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/p-4

InChI Key

RRLMUTYDJNTJIU-UHFFFAOYSA-J

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hf+4]

solubility

not available

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hf]

Hafnium(IV) trifluoromethanesulfonate (CAS: 161337-67-3) is a highly oxophilic, water-tolerant Group 4 metal triflate that serves as a highly effective Lewis acid catalyst [1]. Characterized by the strong electron-withdrawing nature of its four triflate ligands coordinated to a highly charged Hf4+ center, Hf(OTf)4 exhibits exceptional catalytic activity for electrophilic aromatic substitutions, esterifications, and cycloadditions [2]. Unlike traditional metal halides, it remains stable and active in the presence of moisture and various Lewis basic functional groups. For procurement and process chemistry, its primary value proposition lies in its ability to drive reactions at ultra-low catalyst loadings (often <1 mol%), its recoverability, and its capacity to replace stoichiometric, moisture-sensitive reagents like aluminum chloride or titanium tetrachloride in scalable industrial workflows[2].

Substituting Hf(OTf)4 with traditional Lewis acids (such as AlCl3, TiCl4, or BF3·OEt2) or even closely related metal triflates (like Sc(OTf)3 or Zr(OTf)4) frequently leads to process failures or severe efficiency drops [1]. Traditional metal halides are highly moisture-sensitive and irreversibly coordinate to oxygen-containing products (e.g., aromatic ketones in Friedel-Crafts acylations), necessitating stoichiometric usage, harsh aqueous workups, and generating massive stoichiometric waste. While other metal triflates like Sc(OTf)3 or Yb(OTf)3 are also water-tolerant, they often lack the extreme oxophilicity and specific ionic radius of Hf4+, resulting in significantly lower yields and slower kinetics in demanding dehydrative or macrocyclization reactions [2]. Furthermore, attempting to use the cheaper Zr(OTf)4 analog can alter chemoselectivity or reduce turnover frequencies in specific sterically hindered or moisture-heavy environments, making Hf(OTf)4 non-interchangeable for optimized, low-loading catalytic processes [1].

Distinct Chemoselectivity in Water-Heavy Macrolactonization

In the direct macrolactonization of seco acids, Hf(OTf)4 demonstrates distinct chemoselectivity by promoting esterification over hydrolysis even in the presence of excess water [1]. In head-to-head comparisons for the synthesis of 16-membered macrolactones, Hf(OTf)4 achieved an 83% isolated yield. In contrast, other water-tolerant Lewis acids under identical conditions yielded significantly less: Sc(OTf)3 (45%), Yb(OTf)3 (38%), and Sm(OTf)3 (21%). Furthermore, when the reaction solvent was pretreated with a massive 200-equivalent excess of water, Hf(OTf)4 maintained its 83% yield, whereas other complexes were severely inhibited[1].

Evidence DimensionMacrolactone yield in the presence of water
Target Compound Data83% yield
Comparator Or BaselineSc(OTf)3 (45% yield), Yb(OTf)3 (38% yield)
Quantified Difference1.8x to 2.1x higher yield compared to lanthanide and Group 3 triflates
ConditionsDirect macrocyclization of seco acids, ambient or excess water conditions

Eliminates the need for strict anhydrous conditions or Dean-Stark azeotropic water removal, drastically simplifying process engineering for complex esterifications.

Accelerated Kinetics in Dehydrative Olefin Production

The extreme oxophilicity of Hf(OTf)4 translates to vastly accelerated reaction kinetics in the dehydration of secondary alcohols to olefins [1]. When converting 2-octanol to octenes at 150 °C, Hf(OTf)4 generated a 93% yield, significantly outperforming Ti(OTf)4 (71%) and traditional Lewis acids like Al(OTf)3 and Fe(OTf)3 (which stalled at 30-40% yields). In continuous distillation setups at ultra-low loadings (0.04 mol%), Hf(OTf)4 converted a >2400-fold excess of substrate to achieve an 84% isolated yield in just 10 hours, whereas the closest competitor, Fe(OTf)3, required 24 hours to reach an 80% yield[1].

Evidence DimensionOlefin yield and reaction time
Target Compound Data93% yield (batch); 84% yield in 10h (continuous)
Comparator Or BaselineAl(OTf)3 (30-40% yield); Fe(OTf)3 (80% yield in 24h)
Quantified Difference>2x faster reaction rate and up to 3x higher batch yield than aluminum/iron analogs
Conditions150-165 °C, 0.04 mol% catalyst loading, continuous distillation

The dramatic reduction in reaction time and catalyst loading maximizes reactor throughput and lowers catalyst costs for bulk chemical dehydration processes.

Ultra-Low Loading Efficiency in Biomass Valorization

For the dehydrative cyclization of biomass-derived pentitols (e.g., xylitol) to anhydropentitols, Hf(OTf)4 operates at exceptionally low catalyst loadings while maintaining high conversion rates [1]. Utilizing just 0.1 mol% of Hf(OTf)4, the reaction achieves >95% conversion of xylitol and ≥75% yield of the target anhydropentitol in under 1 hour. Conventional methods or weaker Lewis acids typically require significantly higher loadings (1-5 mol%) or longer residence times to achieve comparable dehydration profiles without triggering unwanted side reactions or degradation [1].

Evidence DimensionCatalyst loading and conversion time
Target Compound Data>95% conversion and ≥75% yield at 0.1 mol% loading in <1h
Comparator Or BaselineConventional dehydration catalysts (typically requiring 1-5 mol% loading and longer times)
Quantified Difference10x to 50x reduction in catalyst loading while maintaining complete conversion in <1h
Conditions120-180 °C, reduced pressure (<5 torr)

Enables highly cost-effective, scalable biomass valorization by minimizing catalyst expenditure and simplifying downstream product purification.

Elimination of Stoichiometric Waste in Friedel-Crafts Acylation

In Friedel-Crafts acylation, traditional Lewis acids like AlCl3 must be used in greater than stoichiometric amounts (>100 mol%) because they irreversibly coordinate to the aromatic ketone products[1]. Hf(OTf)4, however, acts as a true catalyst. It can drive the acylation of arenes with acid anhydrides or chlorides at catalytic loadings (e.g., 1-10 mol%) and can be recovered and reused. This fundamental shift from stoichiometric reagent to recoverable catalyst eliminates the massive generation of aluminum-laden aqueous waste during workup, which is a major bottleneck in industrial scale-up [1].

Evidence DimensionRequired catalyst equivalents
Target Compound Data1-10 mol% (catalytic, recoverable)
Comparator Or BaselineAlCl3 (>100 mol%, stoichiometric, consumed)
Quantified Difference>90% reduction in metal catalyst usage and elimination of stoichiometric metal waste
ConditionsFriedel-Crafts acylation of arenes

Drastically reduces environmental impact, disposal costs, and workup complexity for industrial-scale aromatic ketone synthesis.

Continuous-Flow Dehydration of Alcohols and Biomass

Due to its extreme oxophilicity and ability to turn over rapidly at ultra-low loadings (0.04–0.1 mol%), Hf(OTf)4 is a highly efficient option for continuous-flow dehydration of secondary alcohols to olefins and the cyclization of biomass-derived polyols [1]. It prevents reactor fouling and maximizes throughput compared to slower iron or aluminum-based catalysts.

Direct Macrolactonization in Complex Natural Product Synthesis

Hf(OTf)4 is specifically indicated for the synthesis of large-ring macrolactones from seco acids where protecting groups or moisture sensitivity preclude the use of strict anhydrous protocols [2]. Its distinct ability to favor esterification over hydrolysis in the presence of excess water makes it more effective than Sc(OTf)3 or Yb(OTf)3 for late-stage macrocyclizations.

Green Friedel-Crafts Acylations for Aromatic Ketones

For the industrial synthesis of aromatic ketones, Hf(OTf)4 replaces stoichiometric AlCl3 [3]. It is indicated for processes requiring a recoverable, true catalytic Lewis acid (1-10 mol%) that simplifies aqueous workup, eliminates stoichiometric metal waste, and operates efficiently even with less reactive arenes.

Moisture-Tolerant Lewis Acid Catalysis in Aqueous Media

Hf(OTf)4 is highly recommended for Lewis acid-catalyzed transformations that must be conducted in aqueous media or with unpurified, moisture-containing substrates [3]. Its hydrolytic stability ensures reproducible yields where traditional halides would rapidly decompose.

Hydrogen Bond Acceptor Count

24

Exact Mass

775.75466 g/mol

Monoisotopic Mass

775.75466 g/mol

Heavy Atom Count

33

Wikipedia

Hafnium trifluoromethanesulfonate

Dates

Last modified: 08-19-2023

Explore Compound Types